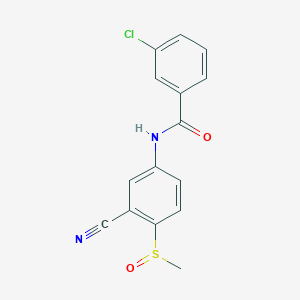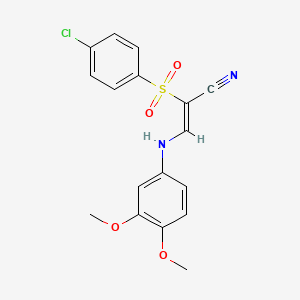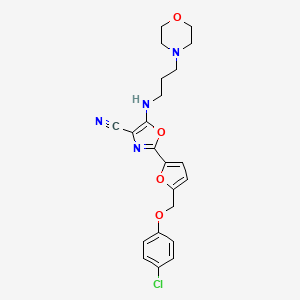
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate" is a compound that belongs to a class of chemicals with a thiazole core, a heterocyclic compound featuring sulfur and nitrogen. This compound is of interest due to its unique structure and potential for various chemical transformations and applications in synthetic chemistry.
Synthesis Analysis
The synthesis of related tert-butyl thiazolyl derivatives involves various chemical reactions, including condensation and cyclization processes. For instance, the serendipitous synthesis of (tert‐Butyl‐NNO‐azoxy)acetonitrile, a precursor for nitrogen heterocycles, provides insight into novel synthetic pathways that could be applicable for synthesizing this compound (Klenov et al., 2016).
Molecular Structure Analysis
The molecular and solid-state structures of related compounds have been elucidated through techniques such as X-ray diffraction, NMR, and quantum chemical calculations. These studies reveal the intricate details of molecular geometry, bonding patterns, and intermolecular interactions, which are crucial for understanding the chemical behavior of tert-butyl thiazolyl derivatives (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Tert-butyl thiazolyl compounds undergo a variety of chemical reactions, including cycloadditions, electrocyclic ring closures, and transformations under different catalytic conditions. These reactions demonstrate the compound's reactivity and potential for further functionalization and application in organic synthesis (Mlostoń et al., 1994).
Physical Properties Analysis
The physical properties, such as crystallinity, melting points, and solubility, of tert-butyl thiazolyl derivatives are influenced by their molecular structure. These properties are essential for the compound's handling, storage, and application in various chemical processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, play a significant role in the compound's behavior in chemical syntheses and reactions. Studies on related thiazolyl compounds provide insights into their chemical stability, reactivity patterns, and potential applications in developing new synthetic methodologies and compounds (Hermann & Brückner, 2018).
Scientific Research Applications
Organic Synthesis Applications
Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate serves as a versatile intermediate in organic synthesis. For instance, it has been utilized in the development of alternative methods for the Fujiwara-Moritani reaction, enhancing the reaction conditions by using tert-butyl perbenzoate as a substitute for benzoquinone, with Cu(OAc)2 as a co-catalyst to activate methyl methacrylate towards coupling under mild conditions (Liu & Hii, 2011). Furthermore, it participates in the synthesis of complex molecules, such as the creation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates through anionic cascade recyclization reactions (Ivanov, 2020).
Photophysics and Material Science
In the realm of photophysics and material science, compounds based on or related to this compound have been explored for their unique properties. For example, a study on thiazolo[5,4-d]thiazole derivatives, incorporating tert-butyl groups, revealed their capability for reversible excited-state intramolecular proton transfer (ESIPT) and their application in white organic light-emitting diodes (WOLEDs) due to the wide tunability of their emission from blue to yellow, including white-light luminescence (Zhang et al., 2016).
Environmental Applications
The compound's derivatives have also found applications in environmental science, such as the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process, indicating its potential for environmental remediation. During this process, tert-butyl formate among other byproducts was identified, highlighting the complex chemical transformations this compound can undergo (Stefan et al., 2000).
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are not well-studied due to the lack of research. Thiazole derivatives have been found to possess various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .
properties
IUPAC Name |
tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKKBCXVNGZSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC(=O)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)


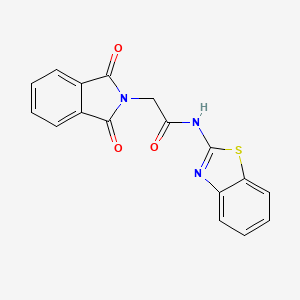
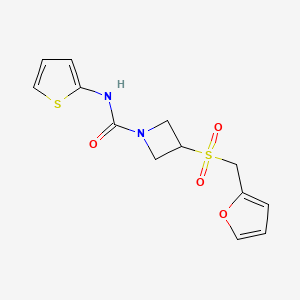


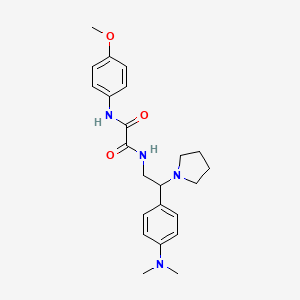
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
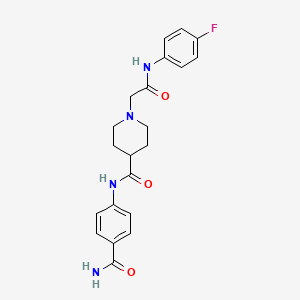
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
